molecular formula C10H8N2O4S B11996405 4-(2-Nitro-phenyl)-thiomorpholine-3,5-dione CAS No. 883797-62-4

4-(2-Nitro-phenyl)-thiomorpholine-3,5-dione

Cat. No.: B11996405
CAS No.: 883797-62-4
M. Wt: 252.25 g/mol
InChI Key: VPNPMJXYWIRNFB-UHFFFAOYSA-N
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Description

2-nitrophenylacetic acid , belongs to the class of organic compounds. It features a phenyl functional group, a carboxylic acid functional group, and a nitro functional group. This compound has been utilized in both organic synthesis and as an herbicide .

Preparation Methods

The synthesis of 2-nitrophenylacetic acid involves the nitration of phenylacetic acid. The reaction conditions typically include the use of nitric acid (HNO~3~) as the nitrating agent. The industrial production methods may vary, but this straightforward route provides access to the compound .

Chemical Reactions Analysis

2-Nitrophenylacetic acid participates in various organic reactions:

    Esterification: It can serve as a protecting group for primary alcohols. The alcohol reacts with 2-nitrophenylacetic acid to form an ester. This protecting group is compatible with other alcohol protecting groups.

    Mitsunobu Reaction: By reacting with diethyl azidocarboxylate and triphenylphosphine, the acid can protect alcohols selectively. Removal of the protecting group is achieved using zinc and ammonium chloride.

    Formation of Heterocycles: Complete reduction of 2-nitrophenylacetic acid yields anilines, which cyclize to form lactams.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The precise mechanism by which 2-nitrophenylacetic acid exerts its effects depends on the specific context. It may involve interactions with molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While 2-nitrophenylacetic acid stands out for its versatility, similar compounds include phenylacetic acid, 4-nitrophenylacetic acid, and 4-nitrophenol. Each compound has distinct properties and applications .

Properties

CAS No.

883797-62-4

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

4-(2-nitrophenyl)thiomorpholine-3,5-dione

InChI

InChI=1S/C10H8N2O4S/c13-9-5-17-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2

InChI Key

VPNPMJXYWIRNFB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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